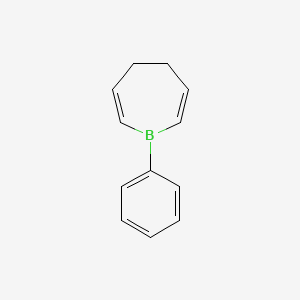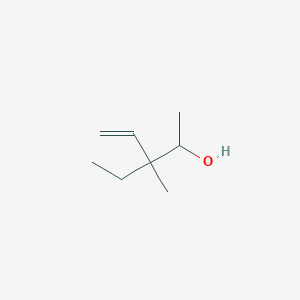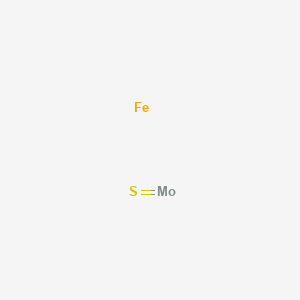
Iron--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron–sulfanylidenemolybdenum (1/1) is a compound that combines iron and molybdenum with a sulfanylidenemolybdenum ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iron–sulfanylidenemolybdenum (1/1) typically involves the reaction of iron salts with molybdenum-containing ligands under controlled conditions. One common method includes the use of iron(II) chloride and ammonium tetrathiomolybdate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Iron–sulfanylidenemolybdenum (1/1) may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Iron–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use phosphine ligands under inert conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and molybdenum(VI) species, while reduction can produce iron(0) and molybdenum(IV) species.
科学的研究の応用
Iron–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as high-strength alloys and corrosion-resistant coatings.
作用機序
The mechanism of action of Iron–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets through its iron and molybdenum centers. These interactions often involve electron transfer processes, where the compound can donate or accept electrons, facilitating various chemical transformations. The sulfanylidenemolybdenum ligand plays a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Iron–carbonylmolybdenum (1/1): Similar in structure but with a carbonyl ligand instead of sulfanylidenemolybdenum.
Iron–nitrosylmolybdenum (1/1): Contains a nitrosyl ligand, offering different reactivity and applications.
Iron–phosphanylmolybdenum (1/1): Features a phosphanyl ligand, used in different catalytic processes.
Uniqueness: Iron–sulfanylidenemolybdenum (1/1) is unique due to its specific ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties.
特性
CAS番号 |
59787-36-9 |
|---|---|
分子式 |
FeMoS |
分子量 |
183.86 g/mol |
IUPAC名 |
iron;sulfanylidenemolybdenum |
InChI |
InChI=1S/Fe.Mo.S |
InChIキー |
ADULOCGXJMPDRK-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


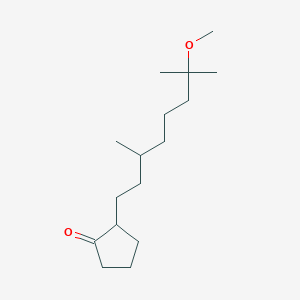



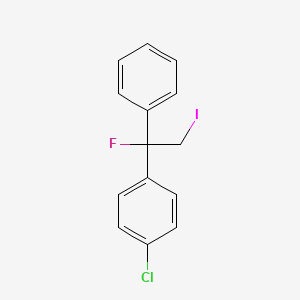
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
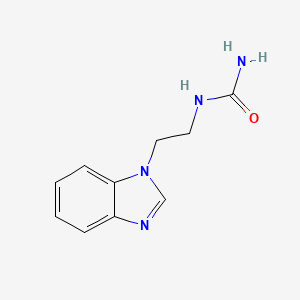


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
